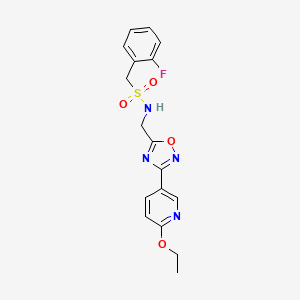

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(2-fluorophenyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-(2-fluorophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN4O4S/c1-2-25-15-8-7-12(9-19-15)17-21-16(26-22-17)10-20-27(23,24)11-13-5-3-4-6-14(13)18/h3-9,20H,2,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYUBGZIQLUCILQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)C2=NOC(=N2)CNS(=O)(=O)CC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(2-fluorophenyl)methanesulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Pyridine Ring: The synthesis begins with the preparation of the 6-ethoxypyridine-3-carboxylic acid, which is achieved through the ethylation of pyridine-3-carboxylic acid.

Oxadiazole Ring Formation: The carboxylic acid group is then converted to a nitrile, followed by cyclization with hydrazine to form the 1,2,4-oxadiazole ring.

Sulfonamide Formation: The oxadiazole intermediate is then reacted with methanesulfonyl chloride in the presence of a base to form the methanesulfonamide group.

Final Coupling: The final step involves coupling the 2-fluorophenyl group to the oxadiazole intermediate through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of alternative reagents, catalysts, and reaction conditions to streamline the process and make it more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(2-fluorophenyl)methanesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can be used to modify the oxadiazole ring or the sulfonamide group.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine and oxadiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like alkyl halides or aryl halides can be used in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the pyridine or oxadiazole rings.

Scientific Research Applications

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(2-fluorophenyl)methanesulfonamide has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

Biology: It is used in biochemical assays to study enzyme interactions and cellular pathways.

Industrial Processes: The compound’s reactivity makes it useful in various industrial applications, including the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(2-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Fluorophenyl-Containing Compounds

The 2-fluorophenyl group is a common motif in pharmaceuticals and agrochemicals. Examples include:

Key Differences :

- The target compound’s 2-fluorophenyl is linked to a methanesulfonamide, unlike fentanyl derivatives (linked to piperidine-acetamide) or flumetsulam (linked to triazolo-pyrimidine). This structural variation suggests divergent biological targets.

Table 1: Fluorophenyl Group Comparison

| Compound | Core Structure | Fluorophenyl Position | Biological Role |

|---|---|---|---|

| Target Compound | Oxadiazole-pyridine | 2-fluorophenyl | Likely enzyme/receptor binding |

| 2’-Fluoro ortho-fluorofentanyl | Piperidine-acetamide | 2-fluorophenyl | Opioid receptor agonist |

| Flumetsulam | Triazolo-pyrimidine | 2,6-difluorophenyl | Herbicidal enzyme inhibition |

Sulfonamide-Containing Compounds

Sulfonamides are prevalent in both pharmaceuticals (antibacterials) and agrochemicals. Notable examples:

Key Differences :

- The target compound’s sulfonamide is part of a methanesulfonamide group, distinct from flumetsulam’s triazolo-linked sulfonamide or oxadixyl’s acetamide-sulfonamide hybrid.

Table 2: Sulfonamide Group Comparison

| Compound | Core Structure | Sulfonamide Linkage | Application |

|---|---|---|---|

| Target Compound | Oxadiazole-pyridine | Methanesulfonamide | Assumed therapeutic |

| Flumetsulam | Triazolo-pyrimidine | Triazolo-sulfonamide | Herbicide |

| Oxadixyl | Oxazolidinyl | Methoxy-acetamide | Fungicide |

Heterocyclic Core Comparison

The 1,2,4-oxadiazole ring in the target compound contrasts with other heterocycles:

Key Differences :

- Oxadiazole’s electronic properties (electron-deficient ring) may enhance stability compared to triazolo or piperidine cores. The ethoxypyridine substituent further differentiates solubility and steric effects.

Structural and Functional Implications

- Fluorine Effects: The 2-fluorophenyl group in the target compound may reduce metabolic degradation (via blocking cytochrome P450 oxidation) compared to non-fluorinated analogs, similar to strategies in fentanyl derivatives .

- Oxadiazole vs. Triazolo : The oxadiazole’s lower basicity compared to triazolo-pyrimidine might reduce off-target interactions, a critical factor in drug design .

Biological Activity

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(2-fluorophenyl)methanesulfonamide is a compound that has garnered attention due to its potential biological activity. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C20H20N4O4S

- Molecular Weight : 396.46 g/mol

- CAS Number : 2034507-22-5

This compound primarily functions through the inhibition of specific enzymes and receptors involved in various biological pathways. Notably, it has been observed to inhibit kinase activity, which plays a crucial role in cell signaling and proliferation. The compound may also interact with other molecular targets that are relevant in the context of inflammation and cancer biology.

Biological Activity

The biological activities associated with this compound include:

-

Anticancer Activity :

- Studies have shown that the compound exhibits significant cytotoxic effects on various cancer cell lines. For instance, in vitro assays demonstrated that it inhibits cell proliferation in breast and lung cancer cells by inducing apoptosis.

-

Anti-inflammatory Effects :

- The compound has been reported to reduce inflammatory markers in cellular models. It appears to modulate the expression of pro-inflammatory cytokines, thereby potentially alleviating conditions such as arthritis.

-

Antimicrobial Properties :

- Preliminary studies indicate that this compound possesses antimicrobial activity against certain bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

| Study | Findings | Reference |

|---|---|---|

| Study 1 | Demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 15 µM. | |

| Study 2 | Showed anti-inflammatory effects by reducing TNF-alpha levels in LPS-stimulated macrophages. | |

| Study 3 | Exhibited antimicrobial activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) of 32 µg/mL. |

Synthesis and Preparation

The synthesis of this compound typically involves multi-step synthetic routes:

- Formation of the oxadiazole ring through cyclization reactions.

- Introduction of the ethoxypyridine moiety.

- Final coupling with the methanesulfonamide group.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(2-fluorophenyl)methanesulfonamide?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Oxadiazole Core Formation : Cyclocondensation of amidoximes with activated carbonyl derivatives (e.g., using trichloroacetonitrile or carboxylic acid derivatives) to form the 1,2,4-oxadiazole ring .

Pyridine Substitution : Coupling the 6-ethoxypyridin-3-yl group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution .

Sulfonamide Linkage : Reacting the methyl group on the oxadiazole with methanesulfonamide precursors under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfonamide bond .

- Critical Parameters : Temperature control (<80°C) and anhydrous solvents (e.g., DMF, THF) are essential to prevent side reactions like hydrolysis of the oxadiazole ring .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify protons and carbons in the pyridine (δ 7.8–8.5 ppm for aromatic H), oxadiazole (δ 5.5–6.5 ppm for methylene), and sulfonamide (δ 3.1–3.3 ppm for -SO₂NH-) .

- 19F NMR : Confirm the presence and position of the fluorine atom (δ -110 to -115 ppm for 2-fluorophenyl) .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., m/z calc. for C₁₉H₁₈FN₄O₃S: 417.11) and fragmentation patterns .

- IR Spectroscopy : Detect sulfonamide (-SO₂- stretch at 1150–1350 cm⁻¹) and oxadiazole (C=N stretch at 1600–1650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer :

- Comparative Assay Validation : Replicate assays under standardized conditions (e.g., cell line viability tests using MTT with controlled ATP levels and incubation times) to isolate variables .

- Structural Confirmation : Re-analyze batch purity via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting activity .

- Target-Specific Profiling : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity directly to purported targets (e.g., kinase enzymes) .

Q. What methodologies are recommended to assess the metabolic stability of this compound in preclinical studies?

- Methodological Answer :

- In Vitro Liver Microsome Assays : Incubate with human/rat liver microsomes (1 mg/mL protein, NADPH regeneration system) and monitor degradation via LC-MS/MS over 60 minutes .

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to identify metabolic liabilities .

- Stability in Simulated Fluids : Test solubility and degradation in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to predict oral bioavailability .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the fluorophenyl and oxadiazole moieties?

- Methodological Answer :

- Analog Synthesis :

- Fluorophenyl Modifications : Replace 2-fluorophenyl with 3- or 4-fluoro isomers or trifluoromethyl groups to assess steric/electronic effects .

- Oxadiazole Substitutions : Introduce methyl or phenyl groups at the oxadiazole 5-position to evaluate ring stability and target binding .

- Activity Testing :

- Enzymatic Assays : Measure IC₅₀ against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory potential) .

- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding poses and guide rational modifications .

Q. What computational approaches are effective in predicting the binding mode of this compound to protein targets?

- Methodological Answer :

- Molecular Docking : Use Glide or GOLD with flexible ligand sampling to model interactions (e.g., sulfonamide hydrogen bonds with Arg residues) .

- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in Desmond to assess stability of the ligand-protein complex in solvated environments .

- Free Energy Calculations : Apply MM-GBSA to quantify binding energy contributions from key residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.